Methyl [1-(2-furoyl)piperidin-4-YL]acetate
Description
Methyl [1-(2-furoyl)piperidin-4-yl]acetate (CAS: 952934-82-6) is a piperidine-derived ester compound featuring a 2-furoyl substituent on the piperidine nitrogen and a methyl ester group at the 4-position. This compound is synthesized via furoylation of the piperidine ring followed by esterification, as inferred from analogous synthetic routes . It is available with 95% purity, indicating its utility in medicinal chemistry and drug discovery as a structural motif or intermediate .
Properties
IUPAC Name |
methyl 2-[1-(furan-2-carbonyl)piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12(15)9-10-4-6-14(7-5-10)13(16)11-3-2-8-18-11/h2-3,8,10H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBMZGYYTRXQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237247 | |
| Record name | Methyl 1-(2-furanylcarbonyl)-4-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952934-82-6 | |
| Record name | Methyl 1-(2-furanylcarbonyl)-4-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952934-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(2-furanylcarbonyl)-4-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [1-(2-furoyl)piperidin-4-YL]acetate typically involves the reaction of 1-(2-furoyl)piperidine with methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl [1-(2-furoyl)piperidin-4-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The furoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Formation of furoic acid derivatives.
Reduction: Formation of piperidinyl alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl [1-(2-furoyl)piperidin-4-YL]acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Methyl [1-(2-furoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among piperidine-based esters significantly impact their physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:
Structural and Functional Group Analysis
*Calculated based on structural analysis.
Physicochemical and Pharmacological Insights
- The trifluoromethyl group in ’s compound increases lipophilicity and metabolic resistance, whereas the hydrochloride salt in improves aqueous solubility .
- The ester group in all compounds is susceptible to hydrolysis, but steric hindrance from bulky substituents (e.g., benzyl in ) may slow degradation .
Biological Activity :
- Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate () is a fluorinated analog of methylphenidate, suggesting CNS stimulant activity. In contrast, the target compound’s furoyl group may target different enzymes or receptors, such as acetylcholinesterase or serotonin receptors .
Biological Activity
Methyl [1-(2-furoyl)piperidin-4-YL]acetate is a chemical compound with the molecular formula and a molecular weight of 251.28 g/mol. It is primarily used in organic synthesis and has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to significant biological effects such as alterations in cellular signaling pathways and metabolic processes.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can demonstrate antibacterial and antifungal properties. The specific activity of this compound against different microbial strains remains to be fully elucidated.
- Cytotoxic Effects : Similar compounds have shown cytotoxicity towards cancer cell lines, indicating potential applications in cancer therapy. Further research is needed to determine the specific cytotoxic effects of this compound .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other furoyl-piperidine derivatives, which often exhibit diverse biological activities. The positioning of the furoyl group can significantly influence the compound's reactivity and biological efficacy.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Furoyl-piperidine derivative | Potential antimicrobial and cytotoxic effects |
| Other furoyl-piperidine derivatives | Furoyl-piperidine | Varied activities in drug development |
Study on Anticancer Activity
A study exploring the anticancer potential of piperidine derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells. The results indicated that structural modifications could enhance or reduce biological activity, emphasizing the importance of further investigation into this compound's specific effects .
Antimicrobial Screening
In another investigation, piperidine derivatives were screened for antimicrobial activity against several bacterial strains. While specific data on this compound is limited, the general trend suggests that modifications to the piperidine ring can influence antibacterial potency. Future studies should focus on isolating this compound's effects against specific pathogens to understand its full potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
